molecular formula C13H21BClNO2 B1286027 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride CAS No. 380430-65-9

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B1286027
CAS No.: 380430-65-9
M. Wt: 269.58 g/mol
InChI Key: BZZYJHQGJDCCCZ-UHFFFAOYSA-N
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Description

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a boronate ester-containing compound featuring a phenylmethanamine backbone modified with a pinacol boronate group at the meta position. The hydrochloride salt enhances its stability and solubility, making it suitable for applications in medicinal chemistry, particularly in Suzuki–Miyaura cross-coupling reactions for biaryl synthesis . Key spectral characteristics include:

  • 11B-NMR: Expected δ ~30 ppm (consistent with analogous boronate esters) .
  • HRMS: Theoretical [M+H]+ for C₁₃H₂₂BClNO₂ (hydrochloride form) would align with deviations <0.003 Da, as seen in analogs .

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2.ClH/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15;/h5-8H,9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZYJHQGJDCCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586009
Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
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Molecular Weight

269.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

380430-65-9
Record name Benzenemethanamine, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1)
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Record name 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine--hydrogen chloride (1/1)
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Record name (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride
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Preparation Methods

General Synthetic Route

The most common synthetic approach to (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride involves:

  • Starting Material: 3-bromobenzylamine or its protected derivatives.
  • Key Reaction: Palladium-catalyzed borylation of the aryl bromide with bis(pinacolato)diboron.
  • Catalysts and Conditions: Pd-based catalysts such as Pd(dppf)Cl2 or Pd2(dba)3 with phosphine ligands (e.g., X-Phos), in the presence of a base like potassium carbonate or cesium carbonate.
  • Solvent: Typically tetrahydrofuran (THF), dioxane, or a mixture with water.
  • Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation.
  • Temperature: Reflux or 80–100 °C for several hours (typically 16–24 h).

This method yields the boronate ester intermediate, which is then converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

Detailed Experimental Example

Step Reagents and Conditions Yield Notes
Borylation 3-bromobenzylamine (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), K3PO4 (3 equiv), THF/H2O (4:1), reflux, 16 h, N2 atmosphere 70–85% Reaction monitored by HPLC; inert atmosphere critical to prevent deborylation
Salt Formation Crude product treated with HCl in ethanol or ether to precipitate hydrochloride salt >90% (from crude) Purification by recrystallization or preparative HPLC

Alternative Synthetic Strategies

Industrial Scale Considerations

  • Continuous flow reactors are employed to improve heat and mass transfer, allowing better control over reaction parameters.
  • Automated systems optimize catalyst loading, temperature, and reaction time to maximize yield and purity.
  • Use of greener solvents and bases is explored to reduce environmental impact.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Catalyst loading 2–5 mol% Higher loading improves conversion but increases cost
Base K3PO4, Cs2CO3, K2CO3 Strong bases favor borylation; choice affects side reactions
Solvent THF, dioxane, THF/H2O Mixed solvents improve solubility and reaction rate
Temperature 80–100 °C Higher temperature accelerates reaction but may cause decomposition
Time 16–24 h Sufficient for complete conversion; prolonged time may cause hydrolysis of boronate ester

Analytical Data Supporting Preparation

  • HPLC: Purity typically >95% at 214 nm and 254 nm detection.
  • NMR (1H, 13C): Characteristic signals for pinacol methyl groups (~1.3 ppm), aromatic protons, and methylene amine protons (~3.5–4.5 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with C13H21BNO2 (M+H)+.
  • Melting Point: Hydrochloride salt typically crystallizes as a solid with defined melting point (varies by batch).

Summary Table of Preparation Methods

Method Starting Material Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-catalyzed borylation 3-bromobenzylamine Pd(dppf)Cl2 K3PO4 THF/H2O 80–100 16–24 70–85 Inert atmosphere required
Protected amine route Boc-3-bromobenzylamine Pd2(dba)3 + X-Phos Cs2CO3 Dioxane/H2O Reflux 18 65–75 Requires deprotection step
Reductive amination from boronic ester alcohol 3-(hydroxymethyl)phenylboronic acid pinacol ester NaBH3CN (for amination) Acidic medium MeOH or EtOH RT 12–24 60–70 Alternative to direct borylation

Research Findings and Notes

  • The boronate ester group is sensitive to hydrolysis; thus, reaction and purification conditions must minimize exposure to moisture and prolonged heating.
  • Pd-catalyzed borylation is highly selective and efficient for aryl bromides bearing amine groups when performed under inert atmosphere.
  • The hydrochloride salt form improves compound stability and facilitates handling and storage.
  • Purification by preparative HPLC or recrystallization yields high-purity material suitable for further synthetic applications.
  • Literature reports confirm yields in the range of 70–85% for the borylation step, with overall isolated yields of hydrochloride salt exceeding 60% after purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound is also prone to substitution reactions, where functional groups on the aromatic ring can be replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Arginase Inhibition
Recent studies have highlighted the potential of this compound as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Compounds derived from (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) have shown promising results in inhibiting human arginases (hARG-1 and hARG-2), with IC50 values indicating effective inhibition at low concentrations . The synthesis of arginase inhibitors often involves the incorporation of this boron moiety to enhance potency and selectivity.

1.2. Targeting Protein-Protein Interactions
The compound has also been explored for its ability to disrupt protein-protein interactions critical for tumorigenesis in cancers such as diffuse large B-cell lymphoma (DLBCL). Inhibitors developed using this compound have demonstrated the capability to induce degradation of the BCL6 transcriptional repressor, which is a therapeutic target in DLBCL . This application underscores the importance of boron-containing compounds in developing novel anticancer agents.

Materials Science Applications

2.1. Organic Electronics
(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride has potential applications in organic electronics due to its unique electronic properties. Its structure allows for effective charge transport and stability in organic semiconductors. Research indicates that incorporating such boron compounds can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

2.2. Polymer Chemistry
In polymer chemistry, this compound can serve as a cross-linking agent or modifier to improve the mechanical properties and thermal stability of polymers. Its ability to form stable bonds with various functional groups makes it valuable for synthesizing advanced materials with tailored properties .

Biochemical Applications

3.1. Fluorescent Probes
The synthesis of fluorescent probes utilizing this compound has been explored for biological imaging applications. These probes can selectively bind to biomolecules and provide insights into cellular processes through fluorescence . The incorporation of boron into fluorescent systems enhances their photostability and quantum yield.

3.2. Drug Delivery Systems
Research indicates that compounds containing boron can be utilized in drug delivery systems to improve bioavailability and targeted delivery of therapeutic agents. The unique properties of boron compounds allow for controlled release mechanisms that are crucial for effective treatment regimens .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryArginase InhibitionEffective inhibitors with low IC50 values
Targeting Protein-Protein InteractionsInduces degradation of BCL6 in DLBCL
Materials ScienceOrganic ElectronicsEnhances charge transport in OLEDs and OPVs
Polymer ChemistryImproves mechanical properties and thermal stability
BiochemistryFluorescent ProbesEnhanced photostability for biological imaging
Drug Delivery SystemsControlled release mechanisms for therapeutic agents

Mechanism of Action

The mechanism of action of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl groups, which is crucial for its biological activity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-fluoro substituent (4f) reduces melting point (52°C vs. 62°C for 4c), likely due to disrupted crystallinity.
  • Halogen Effects : Chloro-substituted 4d shows lower yield (36%) compared to fluoro analogs (98% for 4c), possibly due to steric or electronic hindrance during synthesis .
  • Boron Environment : All analogs exhibit 11B-NMR signals near 30 ppm, confirming consistent boronate ester geometry .

Functional Group Modifications

Methanol vs. Methanamine Derivatives

Compounds like [3-(boronate)phenyl]methanol (2b, ) and [4-(boronate)phenyl]methanol (2a, ) lack the amine group but share the boronate core. Key differences:

  • Solubility : Methanamine hydrochloride derivatives are more water-soluble due to ionic character.
  • Reactivity: Methanamine derivatives undergo amidation or alkylation, whereas methanol analogs participate in esterification .

Stereochemical Variants

(R)-2-Phenyl-1-(boronate)ethanamine () introduces chirality, broadening applications in asymmetric synthesis. Its molecular weight (247.15 g/mol) and stereoelectronic profile differ significantly from the target compound, impacting binding affinity in biological assays .

Research Findings and Implications

  • Synthetic Optimization : Low yields for chloro-substituted analogs (e.g., 4d) suggest a need for modified reducing agents or reaction temperatures .
  • Structural-Activity Relationships (SAR) : Meta-substituted fluoro derivatives (e.g., 4f) show superior yields and thermal stability compared to para-substituted isomers, guiding future design of boronate-based probes .
  • Limitations : Spectral data gaps (e.g., absence of 13C-NMR for the target compound) necessitate further characterization to confirm regioisomeric purity.

Biological Activity

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms of action, and relevant case studies that highlight its application in medicinal chemistry.

The compound has a complex structure characterized by the presence of a dioxaborolane moiety. Its molecular formula is C13H20BClN2O2C_{13}H_{20}BClN_2O_2, with a molecular weight of approximately 274.7 g/mol. The presence of the dioxaborolane group is significant as it is known to participate in various chemical reactions and can enhance the biological activity of the compound.

PropertyValue
Molecular FormulaC13H20BClN2O2C_{13}H_{20}BClN_2O_2
Molecular Weight274.7 g/mol
CAS Number1033752-94-1
Purity98%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that compounds containing dioxaborolane moieties can act as enzyme inhibitors or modulators.

  • PARP Inhibition : Recent research indicates that similar compounds have shown efficacy as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
  • Neuroprotective Effects : Some studies have reported neuroprotective properties for compounds in this class, suggesting potential applications in treating neurodegenerative diseases .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties in various cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Study 1: PARP Inhibition and Cancer Therapy

A study focused on the design and synthesis of PARP inhibitors demonstrated that derivatives of dioxaborolane exhibit significant inhibitory activity against PARP1. The synthesized compounds were tested in vitro against cancer cell lines and showed promising results in enhancing the efficacy of existing chemotherapeutic agents .

Study 2: Neuroprotective Properties

In another investigation, researchers explored the neuroprotective effects of dioxaborolane derivatives on neuronal cell cultures subjected to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting potential therapeutic applications for neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine hydrochloride?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced through palladium-catalyzed coupling of aryl halides with pinacolborane derivatives. The primary amine group is protected during synthesis (e.g., as a Boc-carbamate) to prevent side reactions, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the aromatic proton environment and boronic ester integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% is typical for synthetic intermediates) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to mitigate inhalation risks, as boronic esters may release volatile byproducts under acidic conditions.
  • Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?

  • Methodology :

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 at 0.5–2 mol% loading.
  • Solvent/Base : Use toluene/ethanol (3:1) with Na2_2CO3_3 or K3_3PO4_4 to maintain pH 8–8.
  • Temperature : Heat to 80–100°C under inert atmosphere (N2_2/Ar) to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS .

Q. What strategies mitigate stability issues of the boronic ester group in aqueous environments?

  • Methodology :

  • Storage : Store the compound desiccated at –20°C under nitrogen to minimize moisture uptake.
  • In Situ Protection : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during reactions.
  • Kinetic Studies : Conduct stability assays in buffered solutions (pH 5–9) to identify degradation thresholds and optimize handling protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

  • Methodology :

  • Impurity Profiling : Perform LC-MS to identify byproducts (e.g., hydrolyzed boronic acid or amine oxidation products).
  • Alternative Techniques : Use 11^{11}B NMR to confirm boronic ester integrity or X-ray crystallography for unambiguous structural assignment.
  • Reproducibility : Repeat synthesis with rigorously dried reagents to rule out moisture-induced side reactions .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH conditions?

  • Methodology :

  • Experimental Setup : Prepare solutions in buffers (pH 3–10) and incubate at 25°C/40°C.
  • Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
  • Data Analysis : Calculate degradation kinetics (e.g., first-order rate constants) and identify pH-dependent decomposition pathways .

Q. What experimental controls are essential for biological activity assays involving this compound?

  • Methodology :

  • Negative Controls : Use vehicle (e.g., DMSO) and boronic ester-free analogs to isolate target-specific effects.
  • Positive Controls : Include known enzyme inhibitors (e.g., bortezomib for proteasome inhibition).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC50_{50} values and assess cytotoxicity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed molecular weights in MS data?

  • Methodology :

  • Isotopic Pattern Analysis : Check for 10^{10}B/11^{11}B isotopic contributions (boron-specific splitting).
  • Adduct Identification : Account for sodium/potassium adducts ([M+Na]+^+/[M+K]+^+) in positive-ion mode MS.
  • High-Resolution Validation : Use HRMS to resolve mass errors >5 ppm, which may indicate incorrect structural assignments .

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